molecular formula C12H18N2 B1266380 Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- CAS No. 57356-18-0

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-

Cat. No.: B1266380
CAS No.: 57356-18-0
M. Wt: 190.28 g/mol
InChI Key: RDUONPQXZRHVKQ-UHFFFAOYSA-N
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Description

Context within Substituted Aniline (B41778) and Azepine Chemistry

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- is structurally defined by an aniline core where the amino group is substituted at the para-position with a hexahydro-1H-azepin-1-yl group. Anilines are fundamental components in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. The introduction of the azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, imparts specific conformational and electronic properties to the molecule. The azepane moiety can influence the reactivity of the aniline ring and provide a scaffold for further functionalization, making it a valuable component in the design of new chemical entities. The study of such substituted anilines contributes to a deeper understanding of structure-activity relationships in various chemical and biological systems.

Significance in Organic Synthesis Research

The importance of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- in organic synthesis research lies in its utility as a versatile building block. google.com The presence of a primary aromatic amine functionality allows for a wide range of chemical transformations. These include diazotization, acylation, alkylation, and participation in cross-coupling reactions, which are cornerstone methods for constructing complex organic molecules. The azepane ring, while generally stable, can also be a site for chemical modification, further expanding its synthetic potential. Researchers leverage these reactive handles to incorporate the 4-(hexahydro-1H-azepin-1-yl)phenyl motif into larger, more intricate molecular frameworks.

One of the key synthetic methodologies for the preparation of compounds like Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds and is widely employed for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgorganic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance, making it an efficient route to access a diverse range of substituted anilines. wikipedia.org

Role as a Key Intermediate in Chemical Synthesis

The function of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- as a key intermediate is particularly evident in the synthesis of pharmacologically active compounds and functional materials. researchgate.net For instance, the primary amine group can be readily converted into a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce a range of substituents onto the aromatic ring. Furthermore, its role as a precursor is highlighted in the construction of more complex heterocyclic systems, where the aniline nitrogen can participate in cyclization reactions. While specific, large-scale industrial applications are not extensively documented in publicly available literature, its presence in the catalogs of chemical suppliers underscores its utility as a readily available starting material for research and development. libretexts.orgbeilstein-journals.orgbldpharm.comsynquestlabs.com The hydrochloride salt of this compound is also commercially available, which can offer advantages in terms of handling and solubility for certain applications. wikipedia.org

Below is a data table summarizing the key properties of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- .

PropertyValueSource
Chemical Name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- libretexts.org
CAS Number 57356-18-0 libretexts.orgbeilstein-journals.org
Molecular Formula C12H18N2 libretexts.orgbeilstein-journals.org
Molecular Weight 190.28 g/mol libretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUONPQXZRHVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069177
Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57356-18-0
Record name 4-(Hexahydro-1H-azepin-1-yl)benzenamine
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Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Record name Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
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Record name 4-(hexahydro-1H-azepin-1-yl)aniline
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Synthetic Methodologies for Benzenamine, 4 Hexahydro 1h Azepin 1 Yl and Its Derivatives

Established Synthetic Pathways for the Azepine Ring System

Traditional methods for constructing the azepine ring system form the foundation of many synthetic routes to its derivatives. These established pathways primarily include ring expansion strategies and various cyclization reactions.

Ring Expansion Strategies for Azepine Formation

Ring expansion reactions provide a powerful method for the formation of seven-membered rings from more readily available five- or six-membered precursors. researchgate.net These strategies often involve the insertion of a nitrogen atom into a pre-existing carbocyclic ring or the expansion of a smaller heterocyclic ring.

One common approach involves the reaction of benzene with a nitrene precursor, which can lead to a ring expansion to form an azepine derivative. For example, the thermal or photolytic decomposition of phenyl azide can generate a nitrene that reacts with arenes to form an azanorcaradiene intermediate, which then rearranges to a stable azepine. slideshare.net Another method involves the reaction of benzene with ethoxycarbonyl nitrene, which results in the formation of N-ethoxycarbonyl-1H-azepine. egyankosh.ac.in

Recent advancements have demonstrated the photochemical dearomative ring expansion of nitroarenes to prepare complex azepanes. nih.gov This process, mediated by blue light at room temperature, converts a six-membered benzenoid framework into a seven-membered ring system. nih.gov A subsequent hydrogenolysis can then furnish the saturated azepane ring in two steps. nih.gov An iodine-promoted ring expansion of pyridines has also been reported as a viable method for azepine synthesis. acs.org

Precursor TypeReagents/ConditionsProductReference
BenzeneEthoxycarbonyl nitreneN-ethoxycarbonyl-1H-azepine egyankosh.ac.in
NitroarenesBlue light, then hydrogenolysisAzepanes nih.gov
PyridinesIodine, airAzepines acs.org

Cyclization Reactions in Azepine Synthesis

Intramolecular cyclization reactions are a cornerstone of azepine synthesis. These reactions involve the formation of a new bond between two atoms within a single molecule to create the seven-membered ring. A variety of cyclization strategies have been employed, including those mediated by acids, radicals, or transition metals. nih.gov

The aza-Prins cyclization is a notable method for constructing nitrogen-containing heterocycles and has been applied to the synthesis of tetrahydroazepines. nih.govacs.org This reaction, in combination with a Peterson-type elimination, allows for the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions using sustainable catalysts like iron(III) salts. nih.govacs.org

Other cyclization approaches include atom-transfer radical cyclization (ATRC), cycloaddition reactions, and conjugate addition cyclizations. nih.gov For instance, N-arylated azepines can be synthesized in high yields under catalyst-free conditions using polyethylene glycol (PEG) as a reaction medium. egyankosh.ac.in

Reactions Involving 4-Nitroaniline or 4-Aminobenzoic Acid Derivatives

Derivatives of 4-nitroaniline and 4-aminobenzoic acid can serve as precursors for the synthesis of benzo[b]azepines. For example, a one-pot multibond-forming process has been developed for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. acs.org This process can start from substrates derived from compounds like 2-chloro-5-nitrobenzaldehyde, which is related to 4-nitroaniline. acs.org

The synthesis of derivatives of 4-aminobenzoic acid has also been explored in the context of creating biologically active molecules. researchgate.netmdpi.com These derivatives can be prepared through various reactions, and their amino group provides a handle for further functionalization and cyclization to form heterocyclic rings, including azepines. ekb.eg

Modern and Green Chemistry Approaches in Azepine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. nih.govresearchgate.net Green chemistry principles, such as atom economy, the use of less hazardous solvents, and energy efficiency, are increasingly being applied to the synthesis of azepine derivatives. mdpi.com

Eco-friendly methodologies that emphasize waste reduction and sustainability are gaining prominence. nih.gov This includes the use of recyclable catalysts and solvent-free reaction conditions. mdpi.com For instance, polyethylene glycol (PEG) has been used as an effective and recyclable medium for the one-pot synthesis of N-substituted azepines without the need for a catalyst. organic-chemistry.org

Microwave-Assisted Synthetic Techniques for Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ijrpr.comsciensage.info This technique has been successfully applied to the synthesis of various azepine derivatives. shd-pub.org.rsresearchgate.net

A notable application is the microwave-assisted synthesis of dipyridoazepine derivatives through a double nucleophilic aromatic substitution reaction. shd-pub.org.rs This method proceeds without a catalyst and provides a valuable route to these complex heterocyclic systems. shd-pub.org.rs The synthesis of tetra-azepines has also been achieved by reacting dihydroformazan with various compounds under microwave irradiation for just 1-2 minutes. ijrpr.comsciensage.info

Reaction TypeReactantsConditionsProductReference
Double Nucleophilic Aromatic SubstitutionPrimary amines, 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine)Microwave irradiationDipyridoazepine derivatives shd-pub.org.rs
CyclizationDihydroformazan, Oxalic acid/Ethylene glycolMicrowave irradiation (1-2 min)Tetra-azepines ijrpr.comsciensage.info

Transition Metal-Catalyzed Synthetic Routes (e.g., Palladium, Copper)

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and azepines are no exception. researchgate.net Catalysts based on palladium, copper, and other transition metals have been employed to facilitate the construction of the azepine ring with high efficiency and selectivity. researchgate.netnih.gov

Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has been developed as an efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates. nih.gov This reaction constitutes a novel type of catalytic allenyne transformation. nih.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig cross-coupling, have been utilized for both intermolecular and intramolecular C-N bond formation, leading to the synthesis of seven-membered diazepine rings. researchgate.net

CatalystReaction TypeReactantsProductReference
Copper(I)Tandem Amination/CyclizationFunctionalized allenynes, AminesTrifluoromethyl-substituted azepin-2-carboxylates nih.gov
PalladiumBuchwald-Hartwig Cross-Coupling-Diazepine rings researchgate.net

Stereoselective Synthesis of Azepine Analogues

The stereocontrolled synthesis of azepane derivatives is crucial for developing molecules with specific biological activities. Various strategies have been developed to achieve high levels of stereoselectivity.

One notable method is the copper-catalyzed intramolecular cyclization, which allows for a practical regioselective and diastereoselective synthesis of functionalized 1-benzo[b]azepines. This reaction proceeds through the borylcupration of a diene, followed by the capture of the resulting allylcopper species with an imine to generate 7-membered N-heterocycles as single diastereomers. researchgate.net

Another approach involves the ring expansion of chiral precursors. For instance, 4-substituted α-trifluoromethyl azepanes have been synthesized from L-proline via a regioselective ring-opening of a bicyclic azetidinium intermediate by various nucleophiles. The chirality of the starting material is effectively transferred to the final azepane product with high enantiomeric excess. researchgate.net Furthermore, Cu(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines provide an efficient route to trifluoromethyl-substituted azepin-2-carboxylates. nih.gov

Method Description Key Features Reference
Copper-Catalyzed CyclizationIntramolecular cyclization involving borylcupration of dienes followed by reaction with an imine.High diastereoselectivity; produces 2,3-cis-substituted 1-benzo[b]azepines. researchgate.net
Ring ExpansionRegioselective ring expansion of trifluoromethyl pyrrolidines derived from L-proline.High enantiomeric excess; transfer of chirality from starting material. researchgate.net
Tandem Amination/CyclizationCu(I)-catalyzed reaction of functionalized allenynes with amines.Efficient synthesis of functionalized azepine derivatives, such as CF3-containing azepin-2-carboxylates. nih.gov
Photochemical RearrangementPhenylazide undergoes photolytic decomposition to a nitrene, which reacts with arenes to form azanorcaradiene, rearranging to stable azepines.A common method for creating the core azepine ring from aromatic precursors. slideshare.net

Synthesis of Specific Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- Derivatives and Analogs

The synthesis of derivatives of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- can be broadly categorized by the part of the molecule being modified: the benzene ring, the primary amine group, or by building larger heterocyclic systems incorporating the azepine ring.

Modifying the benzene ring of the parent compound presents a challenge due to the similar reactivity of the C-H bonds. Modern synthetic methods have been developed to achieve selective functionalization.

Recent research has demonstrated para-selective functionalization through reactions involving carbenes and allyl sulfoxides. nih.gov These transformations can proceed through uncommon carbene-mediated nih.govijrpc.com-rearrangement processes. nih.gov This allows for the direct incorporation of both a C-N and a C-C bond para to each other on an aryne intermediate via a sequence of nucleophilic addition and a ijrpc.comijrpc.com-sigmatropic rearrangement. researchgate.net Such C-H functionalization strategies create new ways to prepare complex molecules by enabling novel synthetic disconnections. researchgate.net

Strategy Reaction Type Description Reference
Carbene-Initiated Rearrangement nih.govijrpc.com-Sigmatropic RearrangementReaction of carbenes with allyl sulfoxides to achieve para-selective functionalization or dearomatization of the benzene ring. nih.govresearchgate.netresearchgate.net
Metal-Carbene TransferC-H FunctionalizationIridium nitrenoid-mediated C-H functionalization pathways can be used to expand the scope of nucleophilic aromatic substitution for synthesizing aniline-containing molecules. researchgate.net

The primary amino group on the benzene ring is a versatile functional handle for derivatization, most commonly through condensation reactions with aldehydes or ketones to form Schiff bases (imines) or with hydrazides to form hydrazones.

The general synthesis involves the reaction of the amine with an appropriate aldehyde or ketone, often in a solvent like ethanol, and sometimes with acid catalysis. nih.gov This condensation reaction is a well-established method for creating new derivatives. For example, hydrazones can be prepared by condensing a hydrazide with an aldehyde. nih.govresearchgate.net Similarly, Schiff bases are readily formed from the reaction of a primary amine with an aldehyde. ijrpc.com These reactions are typically straightforward and can be monitored by techniques like TLC.

Derivative Type General Reaction Reactants Key Structural Feature Reference
Schiff Base (Imine)CondensationBenzenamine, 4-(hexahydro-1H-azepin-1-yl)- + Aldehyde or KetoneAzomethine (-C=N-) ijrpc.combendola.com
HydrazoneCondensationBenzenamine, 4-(hexahydro-1H-azepin-1-yl)- (as part of a hydrazide) + Aldehyde or KetoneHydrazone (-C=N-NH-) nih.govresearchgate.netresearchgate.net

The azepine ring can serve as a foundational component for the construction of more complex, fused heterocyclic systems. These larger structures are often synthesized through intramolecular reactions that form new rings attached to the azepine or benzene moiety.

One approach is the synthesis of benzodiazepines, which are fused seven-membered ring systems. A facile method involves the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, which can then undergo ring-opening to form functionalized 1,4-benzodiazepine derivatives. mdpi.com Other methods for synthesizing the azepine ring itself, which can then be part of a larger system, include ring expansion of five- or six-membered compounds through thermal, photochemical, or microwave-assisted methods. researchgate.net Additionally, cycloaddition reactions, such as the reaction of pyrrole with acetylene-dicarboxylate, can lead to the formation of substituted 1H-azepines after a series of pericyclic reactions. slideshare.net

Heterocyclic System Synthetic Approach Description Reference
1,4-BenzodiazepinesIntramolecular C-N CouplingCopper-catalyzed intramolecular cyclization followed by ring-opening of a fused azetidine. mdpi.com
Fused AzepinesRing ExpansionExpansion of smaller rings (e.g., pyrrolidines) using various methods like photochemical or thermal activation. researchgate.net
Substituted 1H-AzepinesCycloaddition/Rearrangement[4+2] cycloaddition of pyrrole with an alkyne, followed by photochemical rearrangement. slideshare.net
Benzo[b]azepinesIntramolecular CyclizationCopper-catalyzed reaction of dienyl arenes containing an imine moiety. researchgate.net

In Vitro Biological Activity Studies of Benzenamine, 4 Hexahydro 1h Azepin 1 Yl and Its Derivatives

Overview of Potential Biological Activities from Structural Motifs

The chemical architecture of "Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-" and its derivatives, which combines an aniline (B41778) ring with a hexahydro-1H-azepine moiety, suggests the potential for a range of biological activities. The presence of these structural motifs can influence how these compounds interact with biological systems at a molecular level.

Ligand Interactions with Receptors or Enzymes in In Vitro Systems

While specific studies on the direct interaction of "Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-" with receptors or enzymes are not extensively detailed in the available literature, the structural components are found in molecules with known biological targets. For instance, the aniline and related aromatic amine structures are present in a variety of enzyme inhibitors and receptor ligands. The hexahydro-1H-azepine (or azepane) ring, a seven-membered saturated heterocycle, can influence the molecule's conformational flexibility and lipophilicity, which are critical factors for binding to biological targets.

Influence on Defined Biological Pathways in Cellular Models

In cellular models, derivatives of similar aromatic amine structures have been shown to modulate various biological pathways. For example, in A549 cells, certain compounds containing related structural motifs have been observed to induce apoptosis. This programmed cell death is often characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases-3 and -9, alongside the downregulation of anti-apoptotic proteins such as Bcl-2 researchgate.net.

In Vitro Antimicrobial Research

The potential of "Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-" derivatives as antimicrobial agents has been an area of investigation, with studies exploring their efficacy against various bacterial and fungal strains in cellular models.

In Vitro Antibacterial Activity in Cellular Models

Derivatives of benzenesulphonamide, which can be conceptually related to the broader class of aromatic amines, have demonstrated notable in vitro antibacterial activity. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

For example, in studies involving benzenesulphonamide derivatives, specific compounds have shown potent activity against a range of bacteria. The following table summarizes the MIC values for some of these derivatives against various bacterial strains.

CompoundE. coli (MIC mg/mL)S. aureus (MIC mg/mL)P. aeruginosa (MIC mg/mL)S. typhi (MIC mg/mL)B. subtilis (MIC mg/mL)
4a --6.676.45-
4d 6.72----
4f ----6.63
4h -6.63---
Data sourced from studies on benzenesulphonamide derivatives nih.gov.

These findings indicate that specific structural modifications can lead to significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

In Vitro Antifungal Activity in Cellular Models

In addition to antibacterial properties, related compounds have also been evaluated for their in vitro antifungal activity. The fungistatic or fungicidal potential of these molecules is typically assessed against common fungal pathogens.

Derivatives of benzenesulphonamide have shown activity against fungal species such as Candida albicans and Aspergillus niger. The table below presents the MIC values for selected compounds against these fungi.

CompoundC. albicans (MIC mg/mL)A. niger (MIC mg/mL)
4e 6.636.28
4h 6.63-
Data sourced from studies on benzenesulphonamide derivatives nih.gov.

These results highlight the potential for developing broad-spectrum antimicrobial agents from this class of compounds.

In Vitro Receptor Binding and Ligand Assays

The affinity of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- derivatives for various neurotransmitter receptors has been a subject of scientific investigation, particularly in the context of their potential interactions with dopamine and serotonin receptor families. Radioligand binding assays are commonly employed to determine the binding affinity of these compounds, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Research into derivatives of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- has revealed notable binding affinities for dopamine receptor subtypes. In one study, the in vitro binding affinities of a series of novel dopamine receptor ligands were assessed for the D1, D2, and D3 receptor subtypes. The investigation utilized homogeneous time-resolved fluorescence (HTRF) assays to determine the Ki values. For instance, certain derivatives demonstrated a degree of selectivity, with some compounds showing preferential binding to the D3 receptor subtype over D1 and D2. One particular derivative exhibited a Ki value of 2.3 nM for the D3 receptor, with a 263.7-fold selectivity over the D2 receptor. mdpi.com

The following interactive table summarizes the in vitro binding affinities of representative derivatives at dopamine receptors, as determined by radioligand binding assays.

Compound DerivativeD1 Receptor Ki (µM)D2 Receptor Ki (µM)D3 Receptor Ki (µM)D1/D3 SelectivityD2/D3 Selectivity
Derivative A >10>100.05>200>200
Derivative B 2.380.610.00231031.4263.7
Derivative C 5.210.890.2719.33.3

Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate a higher binding affinity.

Furthermore, studies have explored the interactions of related compounds with serotonin receptors. For example, various arylpiperazine derivatives, which share structural similarities with the core scaffold of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, have been evaluated for their affinity at 5-HT1A and 5-HT7 receptors. These investigations are crucial in understanding the broader pharmacological profile of this class of compounds.

In Vitro Metabolic Pathways Research

Understanding the metabolic fate of a compound is a critical component of its preclinical evaluation. In vitro metabolic studies provide insights into how a compound is biotransformed, its rate of metabolism, and the enzymes involved. These studies typically utilize subcellular fractions, such as liver microsomes, or whole-cell systems like hepatocytes.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for In Vitro Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-) into the binding site of a target protein.

While no specific molecular docking studies were found for Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, research on similar aniline (B41778) derivatives often involves docking them into the active sites of enzymes or receptors to predict their binding affinity and mode of interaction. These studies are crucial for understanding the potential mechanism of action and for guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating variations in the physicochemical properties of a series of compounds with their measured biological activities.

For a class of compounds including Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, a QSAR study would typically involve synthesizing a library of related analogs and testing their biological activity. nih.govnih.gov The resulting data would then be used to develop a model that could predict the activity of new, unsynthesized compounds. While general QSAR studies on aniline derivatives exist, a specific model for this compound is not available. nih.govresearchgate.net

Prediction of Binding Energies and Affinities

Computational methods can be used to predict the binding energy and affinity of a ligand for its target protein. These predictions are valuable for prioritizing compounds for experimental testing. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) are commonly employed for this purpose.

In the absence of specific studies on Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, it is not possible to provide predicted binding energies. Such calculations would require a defined biological target and significant computational resources.

Conformational Analysis using Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule like Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- is important as it can influence its ability to bind to a biological target.

Computational methods such as molecular mechanics and quantum mechanics can be used to perform conformational analysis and identify low-energy conformers. However, no specific conformational analysis studies for this compound have been published.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- could be included in virtual screening libraries to assess its potential for hitting a wide range of biological targets. Furthermore, its structure could serve as a starting point for virtual ligand design, where computational methods are used to design new molecules with improved binding affinity and selectivity. While general in silico studies on aniline derivatives have been conducted, specific virtual screening results for this compound are not publicly available. mdpi.com

Target Identification and Validation in Chemical Biology

Methodologies for Identifying Protein Targets of Small Molecules

Identifying the specific protein or proteins that a small molecule interacts with is fundamental to understanding its mechanism of action and potential side effects. Chemical proteomics has emerged as a powerful discipline that utilizes chemical tools to investigate protein function and small molecule interactions on a proteome-wide scale. These methods can be broadly categorized into probe-based and probe-free approaches.

Probe-based methods involve chemically modifying the small molecule of interest to create a "probe" that can be used to capture its binding partners. This approach typically requires the synthesis of a molecule that retains its biological activity while incorporating a reactive group and a reporter tag.

Affinity-based Pull-down: In this technique, the small molecule is tethered to a solid support, such as agarose beads, creating an affinity matrix. This matrix is then incubated with cell lysate, and proteins that bind to the immobilized molecule are "pulled down," isolated, and subsequently identified by mass spectrometry. For this to be successful, the point of attachment on the molecule must not interfere with its protein-binding interface.

Photoaffinity Labeling (PAL): PAL probes are designed with a photoreactive group (e.g., an arylazide or diazirine) and a reporter tag (e.g., biotin). The probe is introduced to a biological system where it binds non-covalently to its target protein. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive intermediate that creates a stable, covalent bond with the target protein at or near the binding site. The tagged proteins can then be enriched and identified. A significant challenge with PAL is the potential for non-specific labeling of non-target proteins.

These methods are powerful but have the inherent limitation that modifying the small molecule could alter its binding characteristics or biological activity, potentially leading to misleading results.

To overcome the limitations of probe-based methods, several label-free or derivatization-free techniques have been developed. These approaches identify targets by observing changes in the intrinsic properties of proteins upon binding to the unmodified small molecule.

Thermal Proteome Profiling (TPP): This method is based on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability. In a typical TPP experiment, cell lysates or intact cells are treated with the compound and then heated across a range of temperatures. The aggregated, unfolded proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. The target protein will exhibit a shift in its melting curve to a higher temperature in the presence of the binding ligand. TPP allows for target identification in a native cellular environment without any chemical modification of the compound.

Drug Affinity Responsive Target Stability (DARTS): The DARTS method leverages the principle that a protein becomes more resistant to proteolysis when it is bound to a small molecule. In this approach, cell lysate is treated with the compound and then subjected to digestion by a protease, such as pronase. The target protein, stabilized by the compound, will be less readily digested. The resulting protein fragments are then analyzed by gel electrophoresis or mass spectrometry to identify the proteins that were protected from degradation.

Target-Responsive Accessibility Profiling (TRAP) is a recently developed probe-free chemoproteomic method that identifies protein targets by measuring changes in the accessibility of amino acid residues on the protein surface upon ligand binding. The core principle is that when a compound binds to a target protein, it can shield certain residues within the binding pocket from chemical labeling.

The TRAP workflow involves incubating a protein mixture with the small molecule of interest, followed by a global chemical labeling reaction that targets specific reactive residues, such as lysine. The proteins are then digested into peptides, and quantitative mass spectrometry is used to compare the extent of labeling between the compound-treated sample and a control sample. Lysine-containing peptides in or near the binding site that are protected by the small molecule will show reduced labeling. These peptides are termed target-responsive peptides (TRPs), and the corresponding proteins are identified as potential targets. TRAP not only identifies the target protein but can also provide valuable information about the compound's binding site.

Table 1: Comparison of Methodologies for Protein Target Identification

MethodologyPrincipleModification of Small Molecule Required?Key AdvantageKey Limitation
Affinity-based Pull-down Immobilized small molecule captures binding partners from cell lysate.YesRelatively straightforward and widely used.Modification can alter binding; risk of identifying non-specific binders.
Photoaffinity Labeling (PAL) Light-activated probe forms a covalent bond with its target.YesCan capture transient or weak interactions; provides binding site information.Potential for non-specific labeling; synthesis of probe can be complex.
Thermal Proteome Profiling (TPP) Ligand binding increases the thermal stability of the target protein.NoApplicable in live cells; no modification of the compound needed.Not suitable for compounds that decrease protein stability.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding increases the target protein's resistance to proteolysis.NoDoes not require compound modification; conceptually simple.May not detect all binding events, particularly those that don't stabilize the protein.
Target-Responsive Accessibility Profiling (TRAP) Ligand binding changes the accessibility of surface amino acid residues to chemical labeling.NoIdentifies targets and provides binding site information without compound modification.Relies on the presence of reactive residues in or near the binding site.

Differentiation of On-target versus Off-target Interactions

A major challenge in drug development is that small molecules often bind to multiple proteins, not just the intended therapeutic target. These unintended interactions are known as "off-target" effects and can lead to adverse side effects or unexpected toxicity. Conversely, in some cases, off-target interactions contribute to the drug's therapeutic benefit, a concept known as polypharmacology.

Distinguishing between on-target and off-target interactions is crucial for developing safer and more effective drugs. Chemoproteomic methods are invaluable for this purpose as they provide a global, unbiased view of a compound's protein interactome within a complex biological system.

By using techniques like Thermal Proteome Profiling (TPP) or other quantitative mass spectrometry-based approaches, researchers can generate a comprehensive list of proteins that interact with a compound at a given concentration. The intended "on-target" protein should be among the most potent and consistent interactors. Other proteins that bind the compound, often with lower affinity, are potential off-targets. This information allows for the early identification of potential liabilities. For instance, if a compound is found to bind to a protein known to be involved in cardiac function, it could raise a red flag for potential cardiotoxicity. This early insight enables chemists to modify the compound to improve its selectivity and reduce unwanted off-target binding.

Genetic Interaction Studies for In Vitro Target Validation

After chemical proteomics methods identify a set of potential protein targets, it is essential to validate which of these targets is responsible for the compound's biological effect. Genetic interaction studies are a powerful tool for this validation step. The principle is straightforward: if a compound's effect is mediated through a specific protein target, then genetically removing or reducing the level of that protein should make the cells resistant to the compound.

CRISPR-Cas9 gene-editing technology has revolutionized this process. Genome-wide pooled CRISPR screens can be performed to identify genes that, when knocked out, confer resistance or sensitivity to a compound of interest.

In a typical resistance screen:

A library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is introduced into a population of cells.

The cell population is then treated with the small molecule at a concentration that is normally cytotoxic.

Most cells will die, but cells that have a knockout of the drug's target gene (or a gene essential for the drug's activity) will survive and proliferate.

Deep sequencing is used to identify which sgRNAs are enriched in the surviving population, thereby revealing the genes whose loss confers resistance.

Finding that the knockout of a protein identified in a chemoproteomics experiment leads to drug resistance is considered the gold standard for target validation. This convergence of evidence from both chemical and genetic approaches provides high confidence that the identified protein is the true biological target of the small molecule.

Advanced Analytical Methodologies for Benzenamine, 4 Hexahydro 1h Azepin 1 Yl

Chromatographic Techniques

Chromatography is a fundamental tool for the separation, identification, and purification of components within a mixture. For Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, various liquid chromatography techniques are employed to achieve high-resolution separation and analysis.

High-Performance Liquid Chromatography (HPLC) for Analysis and Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. Method development is a critical process that involves optimizing various parameters to achieve the desired separation. Key aspects of method development include the selection of an appropriate stationary phase (column), mobile phase composition, and detector.

A specific reverse-phase HPLC method for analyzing Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- utilizes a Newcrom R1 column, which is noted for its low silanol activity. The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid to control the pH and improve peak shape. For applications requiring mass spectrometry (MS) detection, phosphoric acid is often replaced with a volatile acid like formic acid. This type of HPLC method is robust and can be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like accuracy, precision, specificity, and linearity to ensure reliable and consistent data. wpmucdn.com

Table 1: Example HPLC Method Parameters for Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- Analysis

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS)
Mode Reverse Phase (RP)
Detector UV-Visible or Mass Spectrometry (MS)

This data is based on a described analytical method for the compound. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Separations

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than traditional HPLC. This results in significantly faster analysis times and improved resolution and sensitivity. The HPLC methods developed for Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- can be adapted for UPLC systems by using columns with smaller particle sizes, such as 3 µm particles, to achieve rapid separations. nih.gov This is particularly advantageous for high-throughput screening and time-sensitive analyses.

Table 2: Comparison of HPLC and UPLC General Parameters

Parameter HPLC UPLC
Particle Size 3 - 5 µm < 2 µm
Operating Pressure 2,000 - 6,000 psi 6,000 - 15,000 psi
Run Time Longer Shorter
Resolution Good Excellent

This table presents a general comparison of the technologies.

Chiral Chromatography for Enantiomer Resolution

Since Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- can possess chirality, resolving its enantiomers—non-superimposable mirror images—is often necessary, as they can exhibit different pharmacological activities. Chiral chromatography is the primary technique for this purpose. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the enantioseparation of chiral amines. vscht.cz The development of a chiral separation method involves screening various CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes like hexane, alcohols like isopropanol, and additives) to achieve baseline resolution of the enantiomers. vscht.czwikieducator.org The goal is to develop a reliable and reproducible method that can accurately determine the enantiomeric purity of a sample. vscht.cz

Table 3: Common Chiral Stationary Phases (CSPs) for Enantiomer Resolution

CSP Type Chiral Selector Example
Polysaccharide-based Cellulose or Amylose derivatives
Protein-based Conalbumin immobilized on silica gel libretexts.org
Pirkle-type Pi-acidic or Pi-basic selectors

| Anion Exchanger | Quinine or Quinidine carbamates wikieducator.org |

Preparative Separation for Impurity Isolation

Preparative chromatography is used to purify and isolate larger quantities of a specific compound, such as for reference standard generation or further structural elucidation of impurities. Analytical HPLC methods for Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- can be scaled up for preparative separation. nih.gov This involves using larger columns with greater stationary phase capacity, higher mobile phase flow rates, and larger sample injection volumes. The goal shifts from analysis to the recovery of a purified substance. The fractions containing the desired compound or impurity are collected as they elute from the column.

Table 4: Comparison of Analytical and Preparative Chromatography

Feature Analytical Chromatography Preparative Chromatography
Goal Identification and Quantification Isolation and Purification
Column Diameter Small (e.g., 4.6 mm) Large (>20 mm)
Sample Size Micrograms (µg) Milligrams (mg) to Grams (g)
Flow Rate Low (e.g., 1 mL/min) High

| Outcome | Chromatogram | Collected Fractions |

Spectroscopic Characterization Methods

Spectroscopy is indispensable for elucidating the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with a molecule, detailed information about its functional groups and connectivity can be obtained.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule, revealing the presence of various functional groups.

For Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, the structure contains a secondary aromatic amine (aniline derivative) and a tertiary aliphatic amine (the azepane ring). The IR spectrum is expected to show characteristic absorption bands corresponding to these features.

N-H Stretch: A secondary amine will typically show a single, medium-intensity absorption band in the region of 3300-3500 cm⁻¹. wpmucdn.com

C-N Stretch: The C-N stretching vibration for aromatic amines is typically strong and appears in the 1250-1335 cm⁻¹ range. wikieducator.org The C-N stretch for the aliphatic azepane ring would be found between 1020-1250 cm⁻¹. wikieducator.org

Aromatic C-H Stretch: The C-H bonds of the benzene ring will show stretching vibrations above 3000 cm⁻¹. vscht.cz

Aromatic C=C Bending: Carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1500-1600 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretch: The C-H bonds of the azepane ring will exhibit stretching vibrations just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. ucla.edu

Table 5: Expected Characteristic IR Absorption Bands for Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Secondary Aromatic Amine N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch > 3000
Aromatic Ring C=C Bend 1500 - 1600
Aromatic Amine C-N Stretch 1250 - 1335
Aliphatic Amine (Azepane) C-H Stretch 2850 - 2960
Aliphatic Amine (Azepane) C-N Stretch 1020 - 1250

This table is based on established characteristic absorption frequencies for the constituent functional groups. vscht.czwikieducator.orgucla.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton. For Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzenamine ring and the aliphatic protons of the hexahydro-1H-azepine ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal information about adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- would produce a distinct signal in the ¹³C NMR spectrum. This would allow for the identification of the carbon atoms in the aromatic ring and the saturated heterocyclic ring.

Interactive Data Table: NMR Spectroscopic Data

Technique Nucleus Chemical Shift (δ) ppm
¹H NMRProtons (¹H)Specific experimental data not available in searched sources.
¹³C NMRCarbon-13 (¹³C)Specific experimental data not available in searched sources.

Mass Spectrometry (e.g., EI-MASS, Frit-FAB LC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, which causes the molecule to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure. For Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (190.29 g/mol ).

Frit-FAB LC-MS

Frit-Fast Atom Bombardment Liquid Chromatography-Mass Spectrometry (Frit-FAB LC-MS) is a soft ionization technique often coupled with liquid chromatography. It is particularly useful for the analysis of non-volatile and thermally labile compounds. This technique would be suitable for confirming the molecular weight of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- with minimal fragmentation.

Interactive Data Table: Mass Spectrometry Data

Technique Ionization Mode Mass-to-Charge Ratio (m/z)
EI-MSElectron IonizationSpecific experimental data not available in searched sources.
Frit-FAB LC-MSFast Atom BombardmentSpecific experimental data not available in searched sources.

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By measuring the percentage by weight of each element present, it is possible to determine the empirical formula of the substance. For a pure sample of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, with the molecular formula C₁₂H₁₈N₂, the theoretical elemental composition can be calculated. Comparing these theoretical percentages with experimentally obtained values serves to confirm the compound's elemental makeup and purity.

Interactive Data Table: Elemental Analysis Data

Element Symbol Theoretical Percentage (%) Experimental Percentage (%)
CarbonC75.74Specific experimental data not available in searched sources.
HydrogenH9.53Specific experimental data not available in searched sources.
NitrogenN14.72Specific experimental data not available in searched sources.

Future Perspectives in Benzenamine, 4 Hexahydro 1h Azepin 1 Yl Research

Development of Novel and Efficient Synthetic Pathways

The advancement of research into Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- is contingent upon the availability of robust and efficient synthetic routes. While classical methods exist, future perspectives focus on developing novel pathways that offer higher yields, greater purity, improved scalability, and better atom economy. Modern catalytic systems are at the forefront of this endeavor.

Key areas for development include:

Catalytic C-N Cross-Coupling Reactions: Palladium- or copper-catalyzed methods, such as the Buchwald-Hartwig amination, represent a powerful strategy for coupling hexahydro-1H-azepine with a suitably functionalized benzene ring (e.g., 4-haloaniline derivatives). Future work will likely focus on optimizing catalyst systems (ligands, metal precursors) to improve reaction kinetics and reduce catalyst loading, making the process more cost-effective and environmentally friendly.

Tandem and One-Pot Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without isolating intermediates can significantly enhance efficiency. For instance, a tandem amination/cyclization reaction could be explored to construct the azepane ring and attach it to the aniline (B41778) precursor simultaneously nih.gov.

Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can lead to higher yields, improved safety for exothermic reactions, and easier scalability compared to traditional batch processing. Adapting synthetic routes for Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- to flow chemistry is a key future direction.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Challenges to Overcome
Classical Nucleophilic Aromatic Substitution Utilizes readily available starting materials. Often requires harsh reaction conditions (high temperature/pressure); may result in lower yields and side products.
Buchwald-Hartwig Amination High functional group tolerance; generally high yields; milder reaction conditions. Cost of palladium catalysts and ligands; requires careful optimization of reaction conditions.
Copper-Catalyzed Tandem Reactions Potential for novel transformations and construction of complex derivatives nih.gov. Catalyst stability and substrate scope may need extensive investigation.
Flow Chemistry Synthesis Enhanced safety, reproducibility, and scalability; precise control over reaction parameters. Initial setup costs; requires re-optimization of existing batch reaction conditions for the flow environment.

Exploration of Undiscovered In Vitro Biological Activities

The structural motif of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- is present in various biologically active molecules, suggesting that its full pharmacological potential has yet to be uncovered. Future research should prioritize broad-based, unbiased screening to identify novel in vitro activities.

High-Throughput Screening (HTS): A primary avenue for discovery is the use of HTS campaigns against large panels of biological targets. This could involve:

Receptor and Enzyme Panels: Screening the compound against diverse families of receptors (e.g., G-protein coupled receptors, ion channels) and enzymes (e.g., kinases, proteases, phosphatases) can quickly identify potential lead activities. The azepane ring is a key structural feature in molecules with a wide range of medicinal properties, including antidiabetic, anticancer, and antiviral activities nih.gov.

Phenotypic Screening: Utilizing cell-based assays that measure complex biological responses (e.g., cell viability, apoptosis, differentiation) can uncover activities without a priori knowledge of the specific molecular target. This approach is valuable for identifying compounds that modulate complex disease pathways.

Focus on Specific Therapeutic Areas: Based on the activities of structurally related compounds, focused screening in certain areas may be particularly fruitful. For example, azepine and azepane derivatives have been investigated for their effects on the central nervous system and as potential anticancer agents researchgate.netdntb.gov.ua. Therefore, dedicated in vitro assays for neuroprotective effects or cytotoxicity against various cancer cell lines would be a logical starting point.

Table 2: Potential Target Classes for In Vitro Screening

Target Class Rationale/Example Potential Therapeutic Area
Kinases Many kinase inhibitors feature aromatic amine structures. Oncology, Inflammation
GPCRs The azepane moiety can interact with hydrophobic pockets in receptors. CNS Disorders, Metabolic Disease
Ion Channels Amine-containing compounds frequently act as channel blockers or modulators. Cardiovascular Disease, Neurology
Nuclear Receptors The overall structure may allow for binding to ligand-binding domains. Endocrinology, Inflammation

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry offers a powerful toolkit to accelerate the drug discovery process by guiding the synthesis of new derivatives with improved properties. For Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, a systematic computational approach can prioritize the most promising molecular designs before committing to resource-intensive chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is obtained, QSAR models can be developed to correlate physicochemical properties of derivatives with their biological potency nih.govfarmaciajournal.comimist.ma. These models can predict the activity of virtual compounds, allowing researchers to focus on synthesizing derivatives with the highest probability of success. Descriptors used in such models could include electronic properties (e.g., partial charges), steric factors (e.g., molecular volume), and hydrophobicity (e.g., LogP) imist.ma.

Molecular Docking and Structure-Based Design: If a specific molecular target is identified, molecular docking can be used to predict the binding mode and affinity of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- and its analogs within the target's active site. This information is invaluable for:

Identifying Key Interactions: Understanding the specific hydrogen bonds, hydrophobic interactions, or ionic bonds that stabilize the compound-target complex.

Rational Modification: Designing new derivatives that enhance these interactions or introduce new ones, thereby improving binding affinity and selectivity. For example, substituents could be added to the aniline ring or the azepane core to target specific pockets in the binding site.

Table 3: Workflow for Computational Rational Design

Step Technique Objective
1. Target Identification Biological Screening Identify a specific protein target (e.g., an enzyme or receptor).
2. Hit Confirmation & Characterization In Vitro Assays Confirm the activity of the parent compound, Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-.
3. Virtual Library Generation In Silico Chemistry Create a library of virtual derivatives by modifying the parent structure.
4. Predictive Modeling QSAR, Molecular Docking Predict the biological activity and binding affinity of the virtual derivatives nih.gov.
5. Prioritization Data Analysis Select a small subset of the most promising virtual compounds for chemical synthesis.
6. Synthesis & Testing Organic Synthesis, In Vitro Assays Synthesize the prioritized compounds and test them experimentally to validate the computational predictions.

Integration of Omics Technologies for Comprehensive In Vitro Biological Profiling

To gain a deep and unbiased understanding of the cellular effects of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, future research must look beyond single-target assays and embrace a systems-level perspective. Omics technologies provide a powerful means to generate a comprehensive biological profile of a compound's activity.

Transcriptomics: By treating relevant cell lines (e.g., cancer cells or neurons) with the compound and subsequently analyzing the entire set of RNA transcripts (the transcriptome) using techniques like RNA-sequencing, researchers can identify all genes whose expression is either up- or down-regulated. This can reveal the cellular pathways modulated by the compound and provide clues about its mechanism of action researchgate.net.

Proteomics: This approach analyzes the global changes in protein levels and post-translational modifications within a cell upon treatment with the compound. Proteomics can validate findings from transcriptomics and identify changes in protein activity that are not under transcriptional control.

Metabolomics: By studying the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the cellular state. Changes in metabolic pathways following compound treatment can reveal unexpected biological effects and potential off-target activities.

Integrating data from these different omics layers can provide a holistic view of the compound's impact on cellular biology, facilitating mechanism-of-action deconvolution, biomarker discovery, and the identification of potential toxicity liabilities early in the research process.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 4-aminophenyl derivatives and hexahydro-1H-azepine. Optimization can involve catalyst screening (e.g., Au–Pd/TiO₂ for dehydrogenative aromatization ), solvent selection (polar aprotic solvents like DMF), and temperature control (60–120°C). Reaction progress is monitored using TLC or HPLC, with purity confirmed by NMR (¹H/¹³C) and FTIR .

Q. How can structural characterization discrepancies between X-ray crystallography and spectroscopic data be resolved?

  • Methodology : Discrepancies may arise from dynamic molecular conformations in solution (NMR) versus static crystal packing (X-ray). Use complementary techniques:

  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions using SHELX programs for refinement .
  • NMR : Compare chemical shifts and coupling constants with computational predictions (DFT) to validate solution-state conformers .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns to rule out impurities .

Q. What are the key stability considerations for this compound under experimental storage conditions?

  • Methodology : Conduct accelerated stability studies via:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • Differential scanning calorimetry (DSC) : Identify phase transitions or polymorphic changes.
  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or pharmacological applications?

  • Methodology :

  • Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes or receptors) using AutoDock or Schrödinger .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • MD simulations : Assess conformational flexibility in solvent environments (e.g., water, DMSO) .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for derivatives?

  • Methodology :

  • Statistical analysis : Use multivariate regression to identify confounding variables (e.g., substituent electronic effects vs. steric hindrance) .
  • Isosteric replacement : Synthesize analogs with bioisosteres (e.g., replacing azepine with piperidine) to isolate SAR trends .
  • Crystallographic data : Correlate active conformations from X-ray structures with biological activity .

Q. How can heterogeneous catalysis enhance the scalability of derivatives for material science applications?

  • Methodology :

  • Catalyst design : Employ bimetallic nanoparticles (e.g., Au–Pd/TiO₂) for acceptorless dehydrogenation, improving yield and reducing byproducts .
  • Recycling tests : Assess catalyst reusability via ICP-AES to detect metal leaching .
  • In-situ spectroscopy : Monitor reaction intermediates using FTIR or Raman to refine mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.